Dihydrotanshinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrotanshinone can be synthesized through various methods, including total synthesis and semi-synthesis from related compounds. One common approach involves the use of tanshinone I as a starting material, which undergoes hydrogenation to yield this compound. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Salvia miltiorrhiza using organic solvents such as methanol or ethanol. Advanced techniques like ultrasonic-assisted extraction and microwave-assisted extraction have been employed to enhance the efficiency and yield of the extraction process .
Chemical Reactions Analysis
Types of Reactions: Dihydrotanshinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tanshinone IIA and other related compounds.
Reduction: Reduction of this compound can yield this compound derivatives with different biological activities.
Substitution: It can undergo substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Tanshinone IIA and other oxidized derivatives.
Reduction: this compound derivatives with modified biological activities.
Substitution: Various substituted this compound derivatives with potential therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate for the synthesis of other bioactive compounds.
Medicine: Dihydrotanshinone exhibits antibacterial activity against drug-resistant strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Dihydrotanshinone exerts its effects through various molecular targets and pathways:
Antibacterial Mechanism: It disrupts the cell wall and cell membrane of bacteria, increasing membrane permeability and leading to the release of cellular components.
Antitumor Mechanism: It modulates multiple signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways, to induce cell cycle arrest, apoptosis, and inhibit tumor cell proliferation and migration.
Comparison with Similar Compounds
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
- Isotanshinone I
- Tanshinone IIB
Uniqueness: Dihydrotanshinone is unique due to its potent antibacterial and antitumor activities, which are attributed to its specific molecular structure and ability to modulate multiple biological pathways. Compared to other tanshinones, this compound has shown superior efficacy in certain applications, such as enhancing cell adhesion and inhibiting cell migration in cancer cells .
Properties
IUPAC Name |
1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARGZZNYNSYSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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